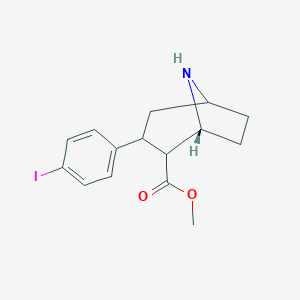

N-Nor-3-(4'-iodophenyl)tropan-2-carbonsäuremethylester

Übersicht

Beschreibung

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester is a chemical compound known for its significant affinity for serotonin and norepinephrine transporters This compound is a derivative of cocaine and belongs to the class of tropane alkaloids

Wissenschaftliche Forschungsanwendungen

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester has several scientific research applications:

Neuropharmacology: It is used to study the serotonin and norepinephrine transporters, providing insights into their role in various neurological disorders.

Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting neurotransmitter transporters.

Wirkmechanismus

Target of Action

The primary targets of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation, anxiety, and cognition.

Mode of Action

This compound interacts with its targets by binding to the serotonin and norepinephrine transporters. The demethylation of the compound results in enhanced affinity for these transporters . This means that the compound can bind more effectively to these transporters, inhibiting their function and leading to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft.

Result of Action

The result of the compound’s action is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This can lead to enhanced neurotransmission and potential therapeutic effects such as mood elevation or reduction in anxiety .

Biochemische Analyse

Biochemical Properties

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester exhibits enhanced affinity for serotonin and norepinephrine transporters . This compound interacts with these transporters, influencing the biochemical reactions within the cell . The nature of these interactions is likely due to the structural properties of the compound, particularly its tropane moiety .

Cellular Effects

The effects of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester on cells are primarily related to its interactions with serotonin and norepinephrine transporters . By binding to these transporters, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester involves its binding interactions with serotonin and norepinephrine transporters . This binding can lead to changes in gene expression and can influence enzyme activity, thereby exerting its effects at the molecular level .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester typically involves the N-demethylation of cocaine. The process begins with the preparation of the appropriate 3-beta-(substituted phenyl)-tropane analogues. The N-demethylation is achieved using alpha-chloroethyl chloroformate, which facilitates the removal of the N-methyl group from cocaine, resulting in the formation of the desired N-nor compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the tropane ring.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Substitution: Halogen substitution reactions can be performed to introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like iodine (I2) or bromine (Br2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Nor-3-(4’-ethylphenyl)tropane-2-carboxylic acid methyl ester: This compound shows high selectivity for the serotonin transporter.

N-Nor-3-(4’-fluorophenyl)tropane-2-carboxylic acid methyl ester: Known for its use in imaging studies due to its favorable binding properties.

Uniqueness

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester is unique due to its high affinity for both serotonin and norepinephrine transporters, making it a valuable tool in neuropharmacological research. Its ability to be labeled with radioactive isotopes also enhances its utility in imaging studies, providing detailed insights into transporter distribution and function .

Biologische Aktivität

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester, often referred to as a tropane derivative, has garnered attention due to its potential biological activities, particularly in the context of neurotransmitter transport and receptor interactions. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester is characterized by its tropane framework, which is modified by the presence of a 4'-iodophenyl group. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tropane core followed by functionalization at the 3 and 4 positions.

Monoamine Transporter Inhibition

One of the primary areas of research surrounding N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester involves its role as an inhibitor of monoamine transporters. Studies have demonstrated that related compounds exhibit significant inhibitory effects on dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters.

| Compound | Monoamine Uptake Inhibition IC50 (nM) | Target |

|---|---|---|

| N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | TBD | DAT, SERT, NET |

| 3β-(4-chloro-3-methylphenyl)-2β-carboxylic acid methyl ester | 1.5 | DAT |

| 3α-(4-fluoro-3-methylphenyl)nortropane-2β-carboxylic acid methyl ester | 0.5 | NET |

The data indicate that the compound may possess comparable or superior inhibitory potency against these transporters compared to other known analogues .

Nicotinic Acetylcholine Receptor Interaction

In addition to monoamine transport inhibition, N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester has been evaluated for its interaction with nicotinic acetylcholine receptors (nAChRs). The compound's affinity for various nAChR subtypes can influence its pharmacological profile.

| Receptor Subtype | IC50 (µM) |

|---|---|

| α3β4* | TBD |

| α4β2* | TBD |

| α1* | TBD |

These interactions are critical for understanding the compound's potential therapeutic applications, especially in neuropharmacology .

In Vitro Assays

In vitro assays have been pivotal in elucidating the biological activity of N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester. For instance, studies involving human embryonic kidney (HEK293) cells expressing human monoamine transporters have shown that this compound effectively blocks the reuptake of neurotransmitters, suggesting its potential utility in treating conditions like depression and ADHD .

Pharmacological Profiles

Research has also explored the locomotor activity and drug discrimination properties associated with this compound. In animal models, it has been shown to produce effects similar to those of other stimulants, indicating its potential for abuse liability. However, detailed studies are required to fully characterize these effects and their implications for human use .

Eigenschaften

IUPAC Name |

methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOZZWGMZPMXBO-WCFLAILDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929547 | |

| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136794-87-1 | |

| Record name | N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.